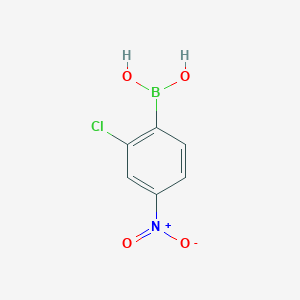
2-氯-4-硝基苯硼酸
描述
2-Chloro-4-nitrophenylboronic Acid is a useful research chemical for organic synthesis and other chemical processes . It has a molecular weight of 201.37 and a molecular formula of C6H5BClNO4 . The IUPAC name for this compound is (2-chloro-4-nitrophenyl)boronic acid .
Synthesis Analysis
The active pharmaceutical ingredient 2-chloro-4-nitrobenzoic acid (2c4n) is a potentially novel therapy for immunodeficiency diseases as an anti-viral and anti-cancer agent, and exists as a dimorph in the solid state . The 1:1 co-crystal 1 was made using liquid-assisted grinding and solution crystallization experiments .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4-nitrophenylboronic Acid is represented by the Canonical SMILES: B(C1=C(C=C(C=C1)N+[O-])Cl)(O)O . The InChI representation is InChI=1S/C6H5BClNO4/c8-6-3-4(9(12)13)1-2-5(6)7(10)11/h1-3,10-11H .
Chemical Reactions Analysis
Boronic acids have been widely used in a wide range of organic reactions, in the preparation of sensors for carbohydrates, and as potential pharmaceutical agents . The ability for boronic acid to catalyze the cycloaddition reaction is presumably due to the electrophilic (or LUMO-lowering) activation of unsaturated carboxylic acids by the formation of a covalent adduct with a boronic acid group .
Physical And Chemical Properties Analysis
Physical properties include color, density, hardness, and melting and boiling points . A chemical property describes the ability of a substance to undergo a specific chemical change . The exact physical and chemical properties of 2-Chloro-4-nitrophenylboronic Acid are not explicitly mentioned in the search results.
科学研究应用
Sensing Applications
2-Chloro-4-nitrophenylboronic acid: is utilized in various sensing applications due to its ability to interact with diols and strong Lewis bases like fluoride or cyanide anions. This interaction is pivotal in homogeneous assays and heterogeneous detection, including at the interface of the sensing material or within the bulk sample .
Biological Labelling and Protein Manipulation
The compound’s key interaction with diols also extends to biological labelling and protein manipulation. It is instrumental in modifying proteins, which is essential for understanding protein functions and interactions within biological systems .
Development of Therapeutics
Boronic acids, including 2-Chloro-4-nitrophenylboronic acid , are being explored for their potential in developing therapeutics. Their unique properties allow them to interfere in signalling pathways, inhibit enzymes, and serve as cell delivery systems .
Separation Technologies
In separation technologies, 2-Chloro-4-nitrophenylboronic acid can be used for the electrophoresis of glycated molecules, which is significant for the analysis of glycoproteins and other post-translationally modified proteins .
Material Science
This compound serves as a building block in material science, particularly in the creation of microparticles for analytical methods and polymers for controlled release systems, such as insulin delivery .
Catalysis
2-Chloro-4-nitrophenylboronic acid: is involved in catalysis, where it can catalyze regioselective functionalization of diols, carbohydrates, and epoxide ring-opening reactions. This is crucial for the synthesis of complex organic molecules .
未来方向
Boronic acids have unique physicochemical and electronic characteristics although boron has interesting similarities with carbon . The preparation of compounds with this chemical group is relatively simple and well known . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .
作用机制
Target of Action
2-Chloro-4-nitrophenylboronic acid is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary target of 2-Chloro-4-nitrophenylboronic acid in this reaction is the palladium catalyst .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, 2-Chloro-4-nitrophenylboronic acid acts as a nucleophile . It undergoes transmetalation, a process where it transfers its organic group to the palladium catalyst . This results in the formation of a new carbon–carbon bond .
Biochemical Pathways
The degradation of 2-Chloro-4-nitrophenylboronic acid has been reported to occur via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium, Cupriavidus sp. CNP-8 . This pathway is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative 2-Chloro-4-nitrophenylboronic acid-utilizers .
Pharmacokinetics
Its molecular weight is 20137 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of the action of 2-Chloro-4-nitrophenylboronic acid in the Suzuki–Miyaura cross-coupling reaction is the formation of a new carbon–carbon bond . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of 2-Chloro-4-nitrophenylboronic acid in the Suzuki–Miyaura cross-coupling reaction is influenced by various environmental factors. The reaction conditions are exceptionally mild and tolerant to various functional groups . The stability of 2-Chloro-4-nitrophenylboronic acid also contributes to its efficacy in this reaction .
属性
IUPAC Name |
(2-chloro-4-nitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BClNO4/c8-6-3-4(9(12)13)1-2-5(6)7(10)11/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGPTZONRAXNDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)[N+](=O)[O-])Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-nitrophenylboronic acid | |
CAS RN |
1436612-57-5 | |
| Record name | 2-Chloro-4-nitrophenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




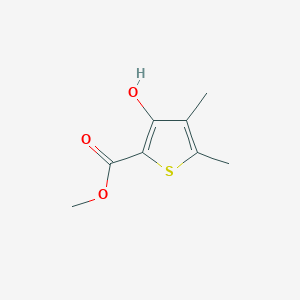

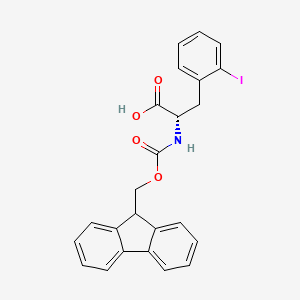
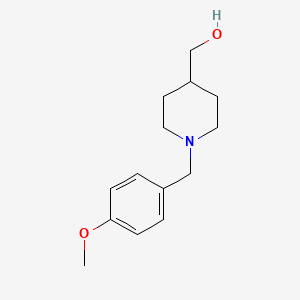


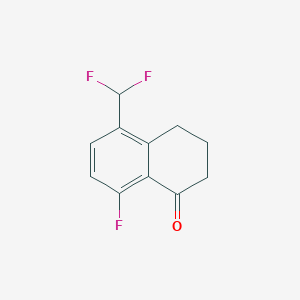

![8-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1456019.png)
![[1-(Morpholin-4-ylmethyl)cyclopropyl]amine dihydrochloride](/img/structure/B1456020.png)
![Methyl 3-fluoro-4-{[(2-hydroxyphenyl)methyl]amino}benzoate](/img/structure/B1456021.png)

